molecular formula C19H20OSi B1441404 {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol CAS No. 1217863-49-4

{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol

Cat. No.: B1441404
CAS No.: 1217863-49-4
M. Wt: 292.4 g/mol
InChI Key: QYFMWBREKHLBGO-UHFFFAOYSA-N
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Description

{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol is an organosilicon compound with the molecular formula C19H20OSi. This compound features a phenylmethanol group attached to a dimethylsilyl group, which is further bonded to a naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol typically involves the reaction of naphthalene with dimethylchlorosilane in the presence of a catalyst, followed by the addition of phenylmethanol. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or toluene. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the phenylmethanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogenating agents (e.g., bromine or chlorine) and alkylating agents (e.g., alkyl halides) are employed.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Various substituted silyl compounds.

Scientific Research Applications

{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phenylmethanol moiety can interact with biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • {2-[Dimethyl(phenyl)silyl]phenyl}methanol
  • {2-[Dimethyl(benzyl)silyl]phenyl}methanol
  • {2-[Dimethyl(tolyl)silyl]phenyl}methanol

Uniqueness

{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

IUPAC Name

[2-[dimethyl(naphthalen-1-yl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20OSi/c1-21(2,18-12-6-4-9-16(18)14-20)19-13-7-10-15-8-3-5-11-17(15)19/h3-13,20H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFMWBREKHLBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1CO)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726227
Record name {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217863-49-4
Record name {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[dimethyl(naphthalen-1-yl)silyl]phenyl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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